![molecular formula C10H16O3 B2481906 2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde CAS No. 2253641-28-8](/img/structure/B2481906.png)

2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

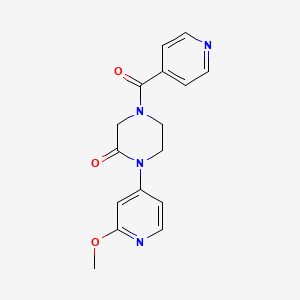

2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde, also known as DMCHC, is a spirolactone compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have unique properties that make it useful in various fields, including medicinal chemistry, organic synthesis, and material science. In

Scientific Research Applications

Synthetic Routes Development

The compound has been used in the development of synthetic routes for the preparation of 2,6-Disubstituted spiro[3.3]heptanes . The synthetic routes presented describe successive [2+2] cycloadditions between dichloroketene and olefins to give the sought-after spiro compounds .

The compound has been used to investigate possibilities for introducing different functionalities like nitriles and sulfonamides . This has been achieved through a synthetic route with cyclisations through double substitution reactions between di-electrophiles and di-nucleophiles .

Hole-Transporting Material

A low-cost spiro[3.3]heptane-2,6-dispirofluorene (SDF) based hole transporting material termed SDF-OMeTAD has been designed and synthesized using 2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde . This material was exploited in lead halide planar perovskite solar cells .

Solar Cell Application

The SDF-OMeTAD was used in lead halide planar perovskite solar cells using low-temperature solution-processed SnO2 as the electron transporting layer . This delivered a competitive power conversion efficiency of 13.01% with an open-circuit voltage of 1.10 V under 100 mW cm −2 AM 1.5G solar illumination .

Hyperbranched Copolymers

A series of hyperbranched copolymers with fluorene-alt-carbazole as the branches and three-dimensional-structured spiro[3.3]heptane-2,6-dispirofluorene (SDF) as the core were synthesized by one-pot Suzuki polycondensation .

Light Emitting Unit

4,7-Dithienyl-2,1,3-benzothiadiazole (DBT) as the orange-light emitting unit was introduced into the hyperbranched copolymers .

properties

IUPAC Name |

2,2-dimethoxyspiro[3.3]heptane-6-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-12-10(13-2)6-9(7-10)3-8(4-9)5-11/h5,8H,3-4,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVZDFUYUXNEJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2(C1)CC(C2)C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetonitrile](/img/structure/B2481824.png)

![2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481826.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2481829.png)

![(2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2481831.png)

![N-(2,5-difluorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2481834.png)

![3-[(4-ethylphenyl)sulfonyl]-N-(2-thienylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2481835.png)

![1-[(1-Methylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid;dihydrochloride](/img/structure/B2481844.png)

![N-(3-methyl-4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2481845.png)